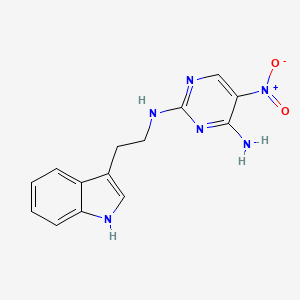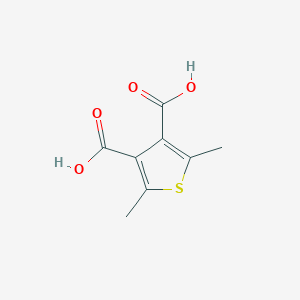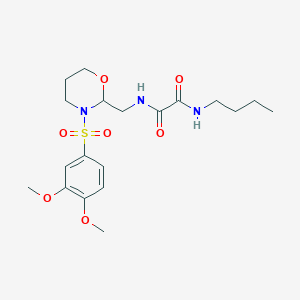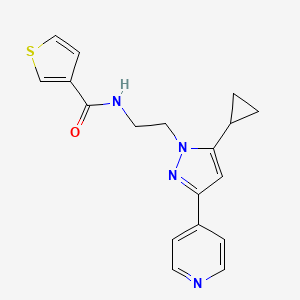
N2-(2-(1H-indol-3-yl)ethyl)-5-nitropyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-(2-(1H-indol-3-yl)ethyl)-5-nitropyrimidine-2,4-diamine is a compound that can be presumed to have a pyrimidine core structure with a nitro group and an indole moiety attached through an ethyl linker. This structure suggests potential for interaction with various biological targets and could be of interest in the development of pharmaceuticals or as a synthetic intermediate in organic chemistry.
Synthesis Analysis
The synthesis of related nitropyrimidine derivatives has been demonstrated through the reaction of 3-methyl-5-nitropyrimidin-4(3H)-one with primary amines, which effectively afforded nitroenamines with a carbamoyl group . Additionally, the aminolysis of 3-methyl-5-nitropyrimidin-4(3H)-one has been shown to produce nitroenamine derivatives with a N-methyl carbamoyl group . These methods could potentially be adapted to synthesize the N2-(2-(1H-indol-3-yl)ethyl)-5-nitropyrimidine-2,4-diamine by choosing appropriate amines and reaction conditions.
Molecular Structure Analysis
The molecular structure of N2-(2-(1H-indol-3-yl)ethyl)-5-nitropyrimidine-2,4-diamine would include a nitropyrimidine core, which is known to be highly electron-deficient . This electron deficiency could facilitate reactions with nucleophiles. The indole moiety is a common structure in natural products and pharmaceuticals, often involved in pi-pi interactions and hydrogen bonding.
Chemical Reactions Analysis
Compounds similar to N2-(2-(1H-indol-3-yl)ethyl)-5-nitropyrimidine-2,4-diamine have been shown to undergo various chemical reactions. For instance, nitropyridine derivatives have been reported to react with triethylamine to yield imidazo[1,2-a]pyridines and indoles . This suggests that the nitropyrimidine moiety in the compound of interest could also engage in similar rearrangements or cyclization reactions under the right conditions.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of N2-(2-(1H-indol-3-yl)ethyl)-5-nitropyrimidine-2,4-diamine are not provided, related compounds with nitropyrimidine and indole structures are generally characterized by their electron-deficient nature and potential for hydrogen bonding . These properties would influence solubility, reactivity, and the ability to form crystal structures, which are important for the development of pharmaceuticals and materials.
Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Molecules
Heterocycle Formation : Aryl bis-isothiocyanates react with triethylamine in ethanol under reflux conditions to afford corresponding 2indolylaminoimidazopyrimidine derivatives, showcasing a method for synthesizing complex heterocycles which may have various scientific applications, including drug discovery and material science (Ebrahimlo & Khalafy, 2008).
Antifolate Activity : Studies on nonclassical 2,4-diamino-5-aryl-6-ethylpyrimidine antifolates indicate their potential as inhibitors of dihydrofolate reductase from pathogens like Pneumocystis carinii and Toxoplasma gondii, and as antitumor agents. This highlights the role of pyrimidine derivatives in developing novel therapeutic agents (Robson et al., 1997).
Biological Applications
Adsorption Studies : The synthesis and study of carbon sorbents containing pyrimidine-polyamine conjugates for the adsorption of metal ions from aqueous solutions suggest applications in environmental remediation and selective ion removal processes (Garcia-Martin et al., 2005).
Catalytic Activity : The electrochemical oxidation of amines using nitroxyl radical catalysts, including those related to pyrimidine derivatives, demonstrates their potential use in chemical synthesis and analysis, including the electroanalysis of compounds like lidocaine (Sato et al., 2018).
DNA-Binding and Antimicrobial Activities : Nickel(II) mixed ligand carboxylate complexes with pyrimidine derivatives show significant DNA-binding abilities and exhibit antibacterial and antifungal activities. This suggests their potential use in developing new antimicrobial agents and studying DNA interactions (Begum et al., 2021).
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have a wide range of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Indole derivatives are known to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
It is known that indole derivatives can have a wide range of biological effects, suggesting that this compound may also have diverse molecular and cellular effects .
Action Environment
It is known that the biological activity of indole derivatives can be influenced by various factors, suggesting that the same may be true for this compound .
Eigenschaften
IUPAC Name |
2-N-[2-(1H-indol-3-yl)ethyl]-5-nitropyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c15-13-12(20(21)22)8-18-14(19-13)16-6-5-9-7-17-11-4-2-1-3-10(9)11/h1-4,7-8,17H,5-6H2,(H3,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUFFHPGXWJMOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=NC=C(C(=N3)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(2-(1H-indol-3-yl)ethyl)-5-nitropyrimidine-2,4-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,4-dimethylanilino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one](/img/structure/B2531664.png)
![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-fluorobenzenesulfonamide](/img/structure/B2531665.png)
![(E)-1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2531667.png)
![1-[(2-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2531668.png)


![2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2531673.png)
![4-[(benzyloxy)methyl]-5-chloro-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2531676.png)



![2-Chloro-N-[1-(1,1-dioxo-1,4-thiazinan-4-yl)-1-oxopropan-2-yl]acetamide](/img/structure/B2531684.png)
![N-(4-acetamidophenyl)-2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2531685.png)